molecular formula C8H16N2 B088015 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 1314981-01-5

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B088015
CAS No.: 1314981-01-5
M. Wt: 140.23 g/mol
InChI Key: DVWWFIRHFFEWAP-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure is a core component of the tropane alkaloids, which are known for their diverse biological activities. The unique structure of this compound makes it a valuable scaffold in drug discovery and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the reduction of a precursor compound using sodium and a catalytic amount of Raney nickel . Another approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents.

    Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane has significant potential in various fields:

Comparison with Similar Compounds

Similar Compounds

    Tropane: Shares the bicyclic structure but lacks the amino and methyl groups.

    Cocaine: A well-known tropane alkaloid with significant biological activity.

    Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.

Uniqueness

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWWFIRHFFEWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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